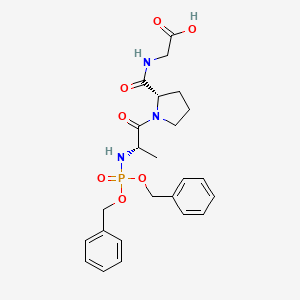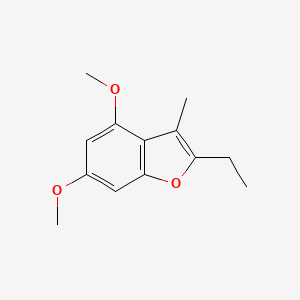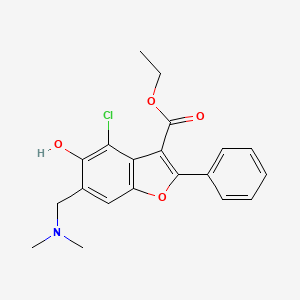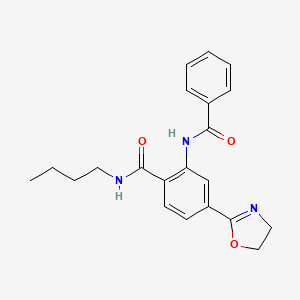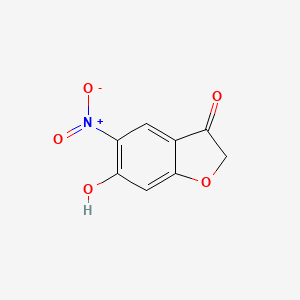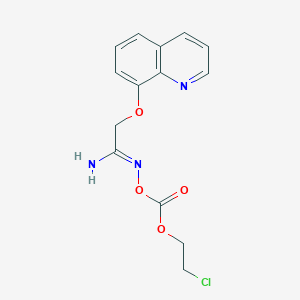
N-(((2-Chloroethoxy)carbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(((2-Chloroethoxy)carbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline moiety, which is known for its biological activity, and a chloroethoxy group, which can participate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(((2-Chloroethoxy)carbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide typically involves multiple steps:
Formation of the Quinoline Derivative: The quinoline moiety can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Chloroethoxy Group: The chloroethoxy group can be introduced via nucleophilic substitution reactions using 2-chloroethanol and a suitable base.
Coupling Reaction: The final step involves coupling the quinoline derivative with the chloroethoxy compound under specific conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques like column chromatography and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
N-(((2-Chloroethoxy)carbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloroethoxy group can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized quinoline derivatives.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chloroethoxy group.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific biological pathways.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of N-(((2-Chloroethoxy)carbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate into DNA, disrupting replication and transcription processes. Additionally, the chloroethoxy group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition of enzyme activity.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and quinine, which also feature the quinoline moiety.
Chloroethoxy Compounds: Compounds like 2-chloroethanol and its derivatives.
Uniqueness
N-(((2-Chloroethoxy)carbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide is unique due to its combination of the quinoline and chloroethoxy groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C14H14ClN3O4 |
|---|---|
Peso molecular |
323.73 g/mol |
Nombre IUPAC |
[(Z)-(1-amino-2-quinolin-8-yloxyethylidene)amino] 2-chloroethyl carbonate |
InChI |
InChI=1S/C14H14ClN3O4/c15-6-8-20-14(19)22-18-12(16)9-21-11-5-1-3-10-4-2-7-17-13(10)11/h1-5,7H,6,8-9H2,(H2,16,18) |
Clave InChI |
CMWHSYOLJRWYFN-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC2=C(C(=C1)OC/C(=N/OC(=O)OCCCl)/N)N=CC=C2 |
SMILES canónico |
C1=CC2=C(C(=C1)OCC(=NOC(=O)OCCCl)N)N=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B12900104.png)
![3-[(3,5-Dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)amino]-1,4-dihydropyrazine-2,5-dicarbonitrile](/img/structure/B12900119.png)
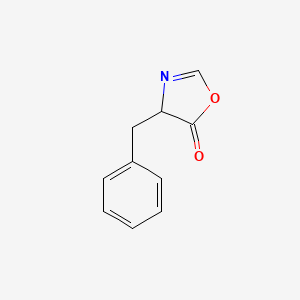

![1-Amino-N-(2-fluoro-4-methoxyphenyl)-4-oxo-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-3-carboxamide](/img/structure/B12900129.png)
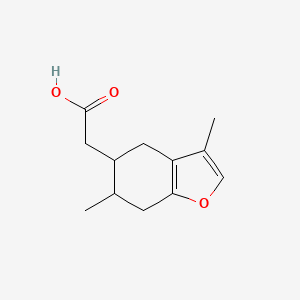
![N-Benzoyl-5'-O-[tert-butyl(dimethyl)silyl]guanosine](/img/structure/B12900152.png)
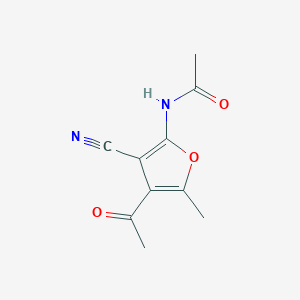
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methoxybenzamide](/img/structure/B12900161.png)
